molecular formula C22H20FN3O2S2 B2536879 2-[(4-氟苄基)硫代]-6,7-二甲氧基-3-(2-噻吩基甲基)-4(3H)-喹唑啉亚胺 CAS No. 691858-15-8

2-[(4-氟苄基)硫代]-6,7-二甲氧基-3-(2-噻吩基甲基)-4(3H)-喹唑啉亚胺

货号: B2536879
CAS 编号: 691858-15-8
分子量: 441.54
InChI 键: KRNOBUVQBORWEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

  • Anticancer Activity
    • Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
    • A study highlighted that quinazoline derivatives can inhibit specific kinases that are crucial for tumor growth, suggesting a potential role in targeted cancer therapies.
  • Antimicrobial Effects
    • Research indicates that compounds with similar structures to 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
    • The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties
    • Inflammation is a critical factor in many chronic diseases. Compounds like this quinazoline derivative have been investigated for their ability to modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as arthritis and cardiovascular diseases.

Case Studies

  • Cancer Treatment Trials
    • A clinical trial involving a related quinazoline compound demonstrated significant tumor reduction in patients with non-small cell lung cancer. The study reported that the compound effectively inhibited tumor growth by targeting specific signaling pathways associated with cancer progression.
  • Antimicrobial Testing
    • In vitro studies have shown that similar quinazoline derivatives exhibit activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for development into new antimicrobial agents.
  • Inflammatory Disease Models
    • Animal models of rheumatoid arthritis treated with this class of compounds showed reduced inflammation markers and joint swelling compared to control groups. These findings support further investigation into their use as anti-inflammatory drugs.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth via kinase inhibition and apoptosis modulation
Antimicrobial EffectsEffective against bacteria and fungi; disrupts cell membranes
Anti-inflammatory EffectsModulates inflammatory responses; potential use in chronic disease management

生物活性

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C18H20F1N3O2S1
  • Molecular Weight : 357.43 g/mol
  • Structure : The compound features a quinazolinimine core with a fluorobenzylsulfanyl substituent and methoxy groups that enhance its lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and as an inhibitor of specific enzymes. Below are the key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown promising results in inhibiting tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest at the G2/M phase .
    • In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Case Studies :
    • A recent study reported that treatment with this compound resulted in a tumor growth inhibition (TGI) of approximately 48% in xenograft models, suggesting its effectiveness in vivo .
    • Another investigation highlighted its synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy .

Enzyme Inhibition

  • HDAC Inhibition :
    • The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a critical role in cancer progression and epigenetic regulation .
    • The selectivity for HDAC isoforms was confirmed through enzymatic assays, indicating that this compound could serve as a lead for developing selective HDAC inhibitors.
  • Sodium-Dependent Glucose Transporter Inhibition :
    • Preliminary findings suggest that derivatives of this compound may act as inhibitors of sodium-dependent glucose transporters (SGLTs), which are crucial targets for managing diabetes . This activity could lead to applications in metabolic disorders beyond oncology.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis; significant IC50 values against HepG2 and MCF-7 cells
Tumor Growth InhibitionTGI of ~48% in xenograft models
HDAC SelectivityPotent inhibitor of HDAC3; potential for selective drug development
SGLT InhibitionPossible role in glucose metabolism regulation

属性

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-27-19-10-17-18(11-20(19)28-2)25-22(30-13-14-5-7-15(23)8-6-14)26(21(17)24)12-16-4-3-9-29-16/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOBUVQBORWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。